molecular formula C11H12FNO B8152913 N-Ethyl-3-fluoro-5-vinylbenzamide

N-Ethyl-3-fluoro-5-vinylbenzamide

Cat. No.: B8152913
M. Wt: 193.22 g/mol
InChI Key: XMKKBLUYEHXDNE-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-5-vinylbenzamide is an organic compound characterized by the presence of an ethyl group, a fluorine atom, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-fluoro-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-vinylbenzoic acid.

    Amidation Reaction: The 3-fluoro-5-vinylbenzoic acid is then reacted with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize product purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Epoxides and Diols: From oxidation of the vinyl group.

    Amines: From reduction of the carbonyl group.

    Substituted Derivatives: From nucleophilic substitution of the fluorine atom.

Scientific Research Applications

N-Ethyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-5-vinylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    N-Ethyl-3-fluorobenzamide: Lacks the vinyl group, resulting in different reactivity and applications.

    N-Ethyl-5-vinylbenzamide: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    3-Fluoro-5-vinylbenzamide: Lacks the ethyl group, altering its solubility and interaction with biological targets.

Uniqueness: N-Ethyl-3-fluoro-5-vinylbenzamide is unique due to the combination of the ethyl, fluorine, and vinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethenyl-N-ethyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-3-8-5-9(7-10(12)6-8)11(14)13-4-2/h3,5-7H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKKBLUYEHXDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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